6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate is a synthetic organic compound that belongs to the class of steroids. It is characterized by the presence of a dibromomethylidene group at the 6th position, a dioxo group at the 3rd and 20th positions, and an acetate ester at the 17th position of the pregn-4-en backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Dibromomethylidene Group: This can be achieved by bromination of a methylene group at the 6th position using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Dioxo Groups: Oxidation reactions are employed to introduce the dioxo groups at the 3rd and 20th positions. Common oxidizing agents include chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The dibromomethylidene group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dioxo groups can yield hydroxylated derivatives, while substitution of the dibromomethylidene group can produce a variety of substituted steroids.
Scientific Research Applications
6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,20-dioxopregn-4-en-17-yl acetate
- 6-Chloromethylidene-3,20-dioxopregn-4-en-17-yl acetate
- 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate
Uniqueness
6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
79694-56-7 |
---|---|
Molecular Formula |
C24H30Br2O4 |
Molecular Weight |
542.3 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30Br2O4/c1-13(27)24(30-14(2)28)10-7-19-16-12-17(21(25)26)20-11-15(29)5-8-22(20,3)18(16)6-9-23(19,24)4/h11,16,18-19H,5-10,12H2,1-4H3/t16-,18+,19+,22-,23+,24+/m1/s1 |
InChI Key |
KGGCKWBZELPNDV-OFOWUMFPSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C(Br)Br)C4=CC(=O)CC[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C(Br)Br)C4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.